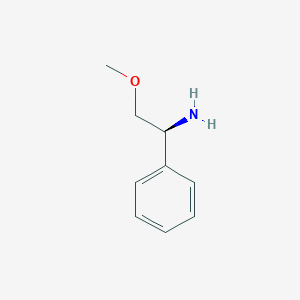
(S)-2-Methoxy-1-phenylethanamine
概要
説明
Typically, the description of a chemical compound includes its IUPAC name, molecular formula, and structural formula. It may also include its appearance (color, state of matter under standard conditions) and any distinctive odors.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It often requires a detailed step-by-step process, including the starting materials, reaction conditions, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and the type of bonds (covalent, ionic, etc.) that hold these atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. It includes understanding the reagents, conditions, and mechanisms of the reactions that the compound undergoes.Physical And Chemical Properties Analysis
This involves studying properties such as melting point, boiling point, solubility, density, and reactivity with common substances.科学的研究の応用
1. Analytical Chemistry and Forensics
(S)-2-Methoxy-1-phenylethanamine and its derivatives have been the subject of analytical studies, particularly in the context of forensic science. For instance, Chapman and Avanes (2015) analyzed H NMR spectra of various phenylethanamines, including 2-methoxybenzyl derivatives, to aid forensic and harm-reduction organizations in identifying these compounds (Chapman & Avanes, 2015). Similarly, Zuba, Sekuła, and Buczek (2013) reported on the analytical properties of 25C-NBOMe, a derivative of (S)-2-Methoxy-1-phenylethanamine, identifying it on blotter papers from the drug market (Zuba, Sekuła, & Buczek, 2013).
2. Organic Chemistry and Catalysis
In organic chemistry, (S)-2-Methoxy-1-phenylethanamine derivatives have been studied for their potential in various reactions. For example, Cammenberg, Hult, and Park (2006) explored the lipase-catalyzed N-acylation of 1-phenylethanamine with methoxyacetate, highlighting its application in preparing enantiopure amines (Cammenberg, Hult, & Park, 2006). Ngcobo et al. (2021) studied the structural elucidation of chiral (imino)pyridine/phosphine palladium(II) complexes, including 1-phenyl-N-(1-(pyridin-2-yl)ethylidene)ethanamine, for their applications in catalysis (Ngcobo et al., 2021).
3. Materials Science
In materials science, the derivatives of (S)-2-Methoxy-1-phenylethanamine have been used in the development of novel materials. For instance, Zhao et al. (2007) utilized Poly[2-methoxy-5-(2′-ethyl-hexyloxy)-1,4-phenylene vinylene] as a shell in the fabrication of highly fluorescent nanofibers by coaxial electrospinning, showcasing potential applications in polymer nano-photoelectron devices (Zhao et al., 2007).
4. Medicinal Chemistry
In medicinal chemistry, research has been conducted on derivatives of (S)-2-Methoxy-1-phenylethanamine for their potential pharmacological effects. Yardley et al. (1990) examined a series of 2-phenyl-2-(1-hydroxycycloalkyl)ethylamine derivatives, including those with methoxy substituents, for their antidepressant activity (Yardley et al., 1990).
Safety And Hazards
This involves understanding the risks associated with handling the compound, including toxicity, flammability, and environmental impact. Material Safety Data Sheets (MSDS) are often referenced for this information.
将来の方向性
This involves identifying areas of further research. It could include potential applications of the compound, or new synthetic routes that could be explored.
特性
IUPAC Name |
(1S)-2-methoxy-1-phenylethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-11-7-9(10)8-5-3-2-4-6-8/h2-6,9H,7,10H2,1H3/t9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMTDMIYJXVBUDX-SECBINFHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC[C@H](C1=CC=CC=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90472055 | |
| Record name | (S)-2-Methoxy-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-Methoxy-1-phenylethanamine | |
CAS RN |
91298-74-7 | |
| Record name | (S)-2-Methoxy-1-phenylethanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90472055 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-2-Methoxy-1-phenylethylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



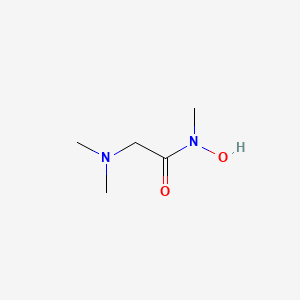
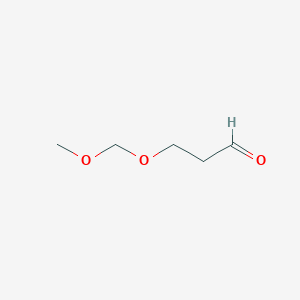
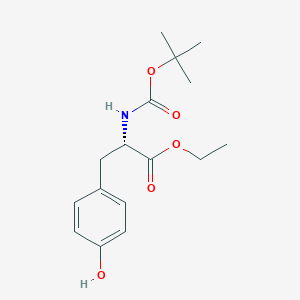
![Benzo[b]thiophene-7-ol](/img/structure/B1589685.png)
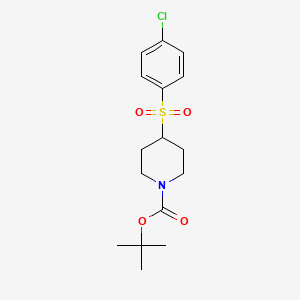

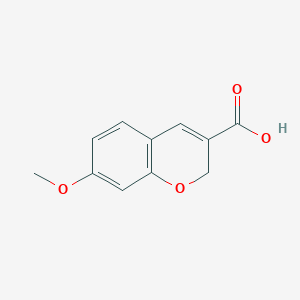
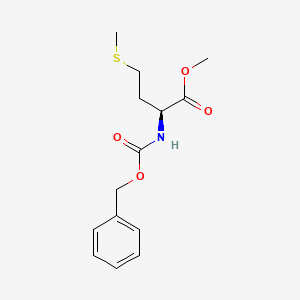
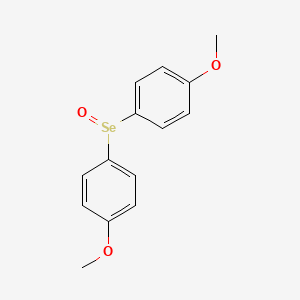
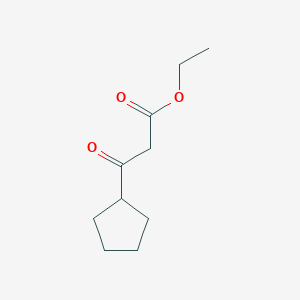
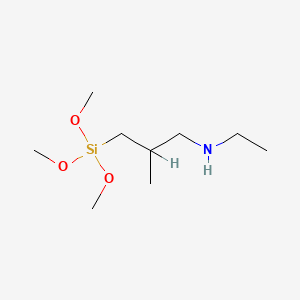

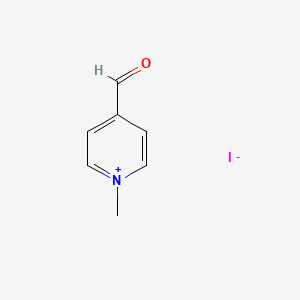
![Rucl2[(S)-xylbinap][(S,S)-dpen]](/img/structure/B1589699.png)